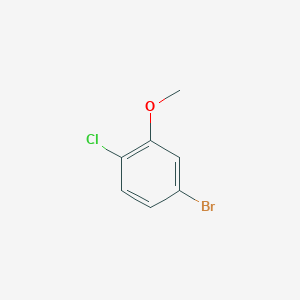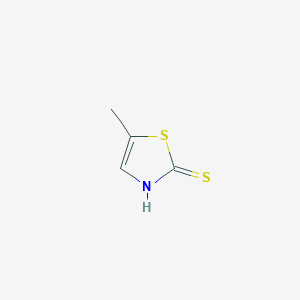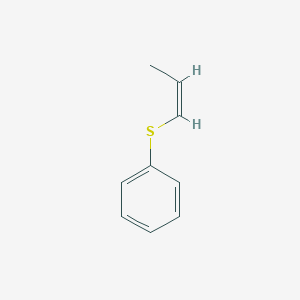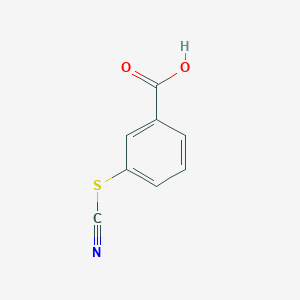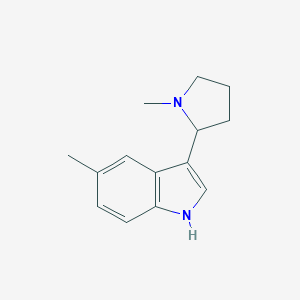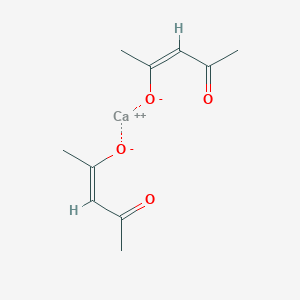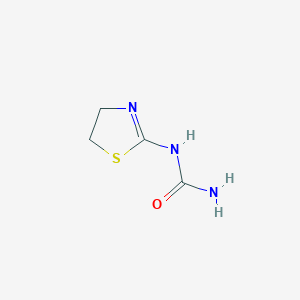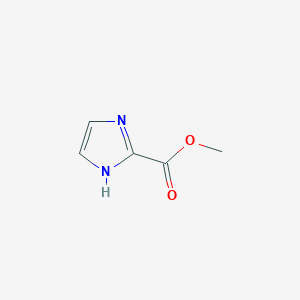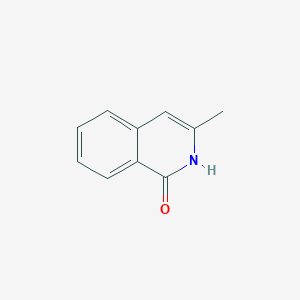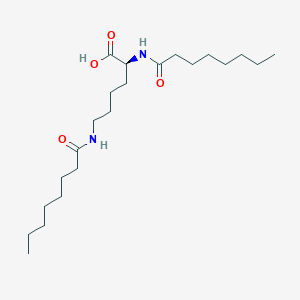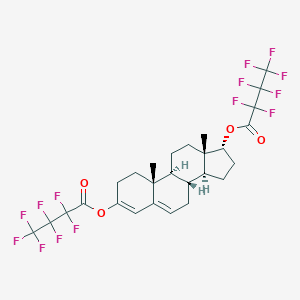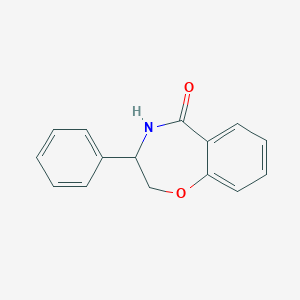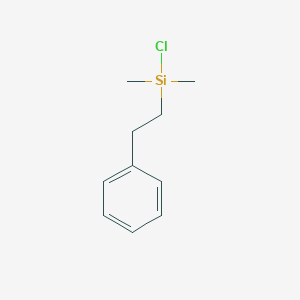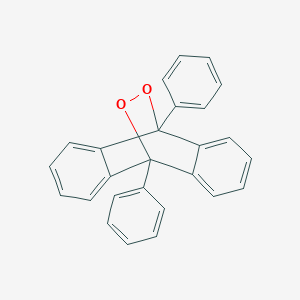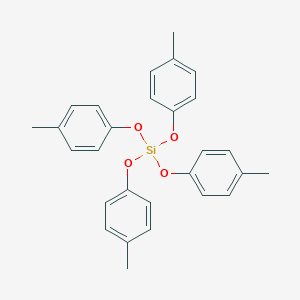
Tetrakis(4-methylphenyl) orthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(4-methylphenyl) orthosilicate, also known as TMPS, is an organosilicon compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in most organic solvents. TMPS is a versatile reagent that is used for the synthesis of various organic and inorganic compounds.
Mecanismo De Acción
Tetrakis(4-methylphenyl) orthosilicate reacts with water to form silicic acid, which can then condense to form siloxane bonds. The siloxane bonds can further condense to form silsesquioxane polymers or MOFs. The reaction mechanism of Tetrakis(4-methylphenyl) orthosilicate is complex and depends on various factors such as pH, temperature, and the presence of other reagents.
Efectos Bioquímicos Y Fisiológicos
Tetrakis(4-methylphenyl) orthosilicate does not have any direct biochemical or physiological effects as it is not used as a drug. However, it is important to handle Tetrakis(4-methylphenyl) orthosilicate with care as it is a toxic and flammable liquid. It can cause skin and eye irritation and can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrakis(4-methylphenyl) orthosilicate has several advantages for lab experiments. It is a versatile reagent that can be used for the synthesis of a wide range of compounds. It is also relatively easy to handle and has a long shelf life. However, Tetrakis(4-methylphenyl) orthosilicate has some limitations as well. It is a toxic and flammable liquid that requires careful handling. It can also react with water and other reagents, which can complicate the reaction mechanism.
Direcciones Futuras
There are several future directions for the use of Tetrakis(4-methylphenyl) orthosilicate in scientific research. One potential application is in the synthesis of new silsesquioxane polymers with improved properties such as higher thermal stability and mechanical strength. Another potential application is in the synthesis of new MOFs with enhanced gas storage and separation properties. Tetrakis(4-methylphenyl) orthosilicate can also be used in the synthesis of new materials for drug delivery and catalysis. Overall, Tetrakis(4-methylphenyl) orthosilicate is a versatile reagent that has potential applications in various fields of scientific research.
Métodos De Síntesis
Tetrakis(4-methylphenyl) orthosilicate can be synthesized by the reaction of tetraethyl orthosilicate (TEOS) with 4-methylphenol in the presence of a catalyst such as hydrochloric acid. The reaction takes place at room temperature and the product is obtained in high yield. The chemical equation for the synthesis of Tetrakis(4-methylphenyl) orthosilicate is as follows:
TEOS + 4-methylphenol → Tetrakis(4-methylphenyl) orthosilicate + ethanol
Aplicaciones Científicas De Investigación
Tetrakis(4-methylphenyl) orthosilicate is widely used in scientific research for the synthesis of various organic and inorganic compounds. It is used as a reagent in the preparation of silsesquioxane polymers, which have potential applications in nanotechnology, catalysis, and drug delivery. Tetrakis(4-methylphenyl) orthosilicate is also used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. Tetrakis(4-methylphenyl) orthosilicate is a versatile reagent that can be used for the synthesis of a wide range of compounds.
Propiedades
Número CAS |
16714-41-3 |
|---|---|
Nombre del producto |
Tetrakis(4-methylphenyl) orthosilicate |
Fórmula molecular |
C28H28O4Si |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
tetrakis(4-methylphenyl) silicate |
InChI |
InChI=1S/C28H28O4Si/c1-21-5-13-25(14-6-21)29-33(30-26-15-7-22(2)8-16-26,31-27-17-9-23(3)10-18-27)32-28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
Clave InChI |
QVRHUEBADCVHJB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
Otros números CAS |
16714-41-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



